6,6-Diethoxy-2-methyl-hex-4-yn-3-ol
Description
6,6-Diethoxy-2-methyl-hex-4-yn-3-ol is an aliphatic compound featuring a unique combination of functional groups: an internal alkyne (C≡C), a tertiary alcohol (-OH), two ethoxy (-OCH₂CH₃) groups, and a methyl (-CH₃) branch. However, direct experimental data on this specific compound are scarce in the literature, necessitating comparisons with structurally analogous molecules.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
6,6-diethoxy-2-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C11H20O3/c1-5-13-11(14-6-2)8-7-10(12)9(3)4/h9-12H,5-6H2,1-4H3 |
InChI Key |
TUVBTXGXFNNMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(C(C)C)O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 6,6-Diethoxy-2-methyl-hex-4-yn-3-ol and related compounds from the provided evidence:
Physical and Chemical Properties
Key Research Findings
Reactivity Differences: Terminal alkynes (e.g., 5h, 6a) exhibit higher reactivity in Sonogashira couplings than internal alkynes like those in this compound . Ethoxy groups in the target compound may offer hydrolytic stability compared to hydroxyl groups in 90165-84-7, which could oxidize or esterify .
Aromatic systems in 5h and 6a enhance conjugation, altering UV-Vis absorption and electronic properties versus aliphatic systems .
Applications :
- Quinazoline derivatives (5h, 6a) are explored as kinase inhibitors or fluorescent probes .
- Bicyclic compounds like 90165-84-7 may serve as fragrance components or natural product analogs .
- The target compound’s ethoxy groups could make it a candidate for prodrug formulations or protective group strategies.
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